molecular formula C17H31ClN2O5S B1678455 Pirlimycin CAS No. 79548-73-5

Pirlimycin

Numéro de catalogue B1678455
Numéro CAS: 79548-73-5
Poids moléculaire: 411 g/mol
Clé InChI: HBJOXQRURQPDEX-DGZHSVRSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pirlimycin is an antibiotic belonging to the lincosamide class . It is often marketed under the trade name Pirsue and is used in the treatment of mastitis in cattle . Pirlimycin is active against Gram-positive bacteria, specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus .


Molecular Structure Analysis

The molecular formula of Pirlimycin is C17H31ClN2O5S . Its average molecular weight is 410.95 g/mol . The structure of Pirlimycin includes a lincosamide group, which is crucial for its antimicrobial activity .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Dairy Science .

Summary of the Application

Pirlimycin is used in the study of drug residues in milk, which is a major consideration in the economics of treatment of mastitis in dairy cows .

Methods of Application or Experimental Procedures

The study used a method called non-linear mixed-effects modeling (NLME) , combined with physiologically based pharmacokinetic (PBPK) modeling of intramammary drugs . The PBPK model was applied to NLME analysis of a data set consisting of milk drug concentrations from 78 healthy cows and 117 with clinical mastitis .

Results or Outcomes

The study found that mastitis was characterized by increased variance in milk production volume. Udder residual volume was larger in cows with 1, or 2 or greater diseased mammary glands than in the healthy cows . More pirlimycin was systemically absorbed in the gram-positive infected compared with the gram-negative infected or healthy cows .

Application in Veterinary Medicine

Specific Scientific Field

This application falls under the field of Veterinary Medicine .

Summary of the Application

Pirlimycin is used for the treatment of subclinical mastitis in lactating cows .

Methods of Application or Experimental Procedures

The study compared the efficacy of daily intramammary infusions with 50 mg of pirlimycin hydrochloride for the treatment of subclinical mastitis. The treatment durations compared were 2 days and 8 days .

Results or Outcomes

The bacteriological cure rate was significantly higher for lower parity, lower number of colonies in the pretreatment culture, longer treatment duration, and for streptococci compared with Staphylococcus aureus . Posttreatment SCC was significantly higher with increasing parity, in rear quarters, and with shorter duration of treatment .

Propriétés

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJOXQRURQPDEX-MHXMMLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904249
Record name Pirlimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirlimycin

CAS RN

79548-73-5
Record name Pirlimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79548-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirlimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11537
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirlimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRLIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlimycin
Reactant of Route 2
Pirlimycin
Reactant of Route 3
Pirlimycin
Reactant of Route 4
Reactant of Route 4
Pirlimycin
Reactant of Route 5
Pirlimycin
Reactant of Route 6
Pirlimycin

Citations

For This Compound
2,150
Citations
RD Birkenmeyer, SJ Kroll, C Lewis… - Journal of Medicinal …, 1984 - ACS Publications
… Pirlimycin is absorbed in rats and mice following both subcutaneous and oral administration… intact pirlimycin with no other antibacterially active metabolites being detected. Pirlimycin is …
Number of citations: 86 pubs.acs.org
JA Garcia-Rodriguez, JE Garcia-Sanchez… - Antimicrobial Agents …, 1982 - Am Soc Microbiol
The activities of pirlimycin (U57930E), lincomycin, clindamycin, erythromycin, josamycin, oleandomycin, and spiramycin were compared against strains of the Bacteroides fragilis group. …
Number of citations: 3 journals.asm.org
SP Oliver, BE Gillespie, SJ Ivey, MJ Lewis… - Journal of dairy …, 2004 - Elsevier
A study was conducted in 2 dairy research herds to determine whether prepartum therapy of heifer mammary glands with penicillin-novobiocin or pirlimycin hydrochloride was effective …
Number of citations: 54 www.sciencedirect.com
MM Li, P Ray, KF Knowlton, A Pruden, K Xia… - Science of the Total …, 2020 - Elsevier
… pirlimycin, while the acidic shock at pH 5 increased deconjugation but inhibited removal of pirlimycin, suggesting that the chemical stability of pirlimycin … can facilitate pirlimycin removal …
Number of citations: 20 www.sciencedirect.com
JR Middleton, LL Timms, GR Bader… - Journal of the …, 2005 - Am Vet Med Assoc
… Treated heifers received a single 50-mg dose of pirlimycin in … and were tested for pirlimycin residues. Mature equivalent 305-… No pirlimycin residues were detected in postpartum milk …
Number of citations: 48 avmajournals.avma.org
BE Gillespie, H Moorehead, P Lunn, HH Dowlen… - Vet Ther, 2002 - researchgate.net
… pirlimycin therapy for treatment of environmental Streptococcus spp has not received much attention. The focus of the present study was to evaluate efficacy of pirlimycin … of pirlimycin on …
Number of citations: 74 www.researchgate.net
HA Deluyker, SN Van Oye, JF Boucher - Journal of Dairy Science, 2005 - Elsevier
… mg of pirlimycin hydrochloride for … pirlimycin intramammarily for 2 d with a group that received no treatment, and study 2 provided data for comparison of pirlimycin for 2 d with pirlimycin …
Number of citations: 227 www.sciencedirect.com
SP Oliver, RA Almeida, BE Gillespie, SJ Ivey… - Veterinary …, 2003 - researchgate.net
… of extended therapy regimens with pirlimycin for treatment of … The efficacy of extended pirlimycin intramammary therapy … three different treatment regimens with pirlimycin, including 2-…
Number of citations: 42 www.researchgate.net
JP Roy, D Du Tremblay, L DesCôteaux… - Canadian Journal of …, 2007 - ncbi.nlm.nih.gov
A clinical trial was conducted to determine whether prepartum intramammary pirlimycin reduces the proportion of nulliparous heifers with intramammary infection (IMI) during early …
Number of citations: 21 www.ncbi.nlm.nih.gov
FW Crow, WK Duholke, GE Martin… - Journal of …, 1999 - Wiley Online Library
… pirlimycin is presented. The dégradant was discovered during thermal stress stability testing of pirlimycin. The … The X-ray crystal structure is reported for pirlimycin. Using this structure …
Number of citations: 3 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.